
Dimethyl 2,2-diisobutylmalonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,2-diisobutylmalonate is a dialkyl malonate ester characterized by two methyl ester groups and two isobutyl substituents on the central carbon of the malonate backbone. Its molecular formula is C13H24O4, derived by replacing the two hydrogen atoms on the central CH2 group of dimethyl malonate with two isobutyl (C4H9) groups. This structural modification enhances steric bulk and influences reactivity, making it valuable in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and specialty materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,2-diisobutylmalonate can be synthesized through the esterification of 2,2-diisobutylmalonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2-diisobutylmalonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acids or bases, it can be hydrolyzed to form 2,2-diisobutylmalonic acid and methanol.
Reduction: It can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Hydrolysis: 2,2-diisobutylmalonic acid and methanol.
Reduction: Corresponding alcohols.
Substitution: Substituted malonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,2-diisobutylmalonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 2,2-diisobutylmalonate involves its ability to undergo various chemical transformations. Its ester groups can be hydrolyzed to form carboxylic acids, which can further participate in biochemical pathways. The compound can also act as a nucleophile or electrophile in different reactions, depending on the conditions .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below summarizes key properties of dimethyl 2,2-diisobutylmalonate and related compounds:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Primary Applications | Key Properties |
---|---|---|---|---|---|
This compound | C13H24O4 | 244.33 | Methyl esters, isobutyl | Organic synthesis, intermediates | High steric bulk, lipophilic |
Diethyl dibenzylmalonate | C21H24O4 | 340.42 | Ethyl esters, benzyl | Polymer crosslinking, specialty synthesis | Aromaticity, rigid structure |
Diisopropyl malonate | C9H16O4 | 188.22 | Isopropyl esters | Laboratory chemicals, solvents | Low polarity, volatility |
Dimethyl 2,2-difluoromalonate (DFM) | C5H6F2O4 | 168.10 | Methyl esters, fluorine | Pharmaceuticals, pesticides | Electrophilic reactivity, stability |
Dimethyl 2,2-bis(hydroxymethyl)malonate | C7H12O6 | 192.17 | Methyl esters, hydroxymethyl | Polymer precursors, adhesives | Hydrophilicity, crosslinking |
Detailed Analysis of Key Compounds
Diethyl Dibenzylmalonate (C21H24O4)
- Structure : Features ethyl ester groups and two benzyl substituents on the central carbon.
- Applications : Used in polymer chemistry for crosslinking and as a building block for aromatic compounds. Its rigid structure enhances thermal stability in materials .
- Differentiation : Larger molecular weight and aromatic substituents distinguish it from this compound, which is more lipophilic and less rigid.
Dimethyl 2,2-Difluoromalonate (DFM)
- Structure : Fluorine atoms replace hydrogen on the central carbon, with methyl ester groups.
- Applications : Dominates pharmaceutical applications (50–60% market share), particularly in fluorine-containing drugs like kinase inhibitors. Also used in pesticides (30–35% market share) .
- Production : Global capacity of ~15 million kg/year, with China leading production due to robust chemical infrastructure .
- Differentiation : Fluorine atoms enhance electrophilicity, making DFM more reactive than this compound in nucleophilic substitution reactions.
Diisopropyl Malonate (C9H16O4)
- Applications : Primarily a laboratory chemical for esterification and condensation reactions. Lower steric bulk compared to this compound allows broader solvent compatibility .
Dimethyl 2,2-Bis(hydroxymethyl)malonate (C7H12O6)
- Structure : Hydroxymethyl groups replace hydrogen on the central carbon.
- Applications : Used in synthesizing biodegradable polymers and adhesives due to hydroxyl group reactivity. Higher polarity compared to this compound enables water-soluble derivatives .
Research Findings and Industrial Relevance
- Dimethyl 2,2-Difluoromalonate (DFM) : Market growth is driven by demand for fluorinated APIs, with a projected CAGR of 6.2% (2025–2031). Regulatory emphasis on eco-friendly pesticides also boosts its use .
- Diethyl Malonate Solubility: Studies on solubility parameters (e.g., in hexane, water) highlight the role of ester alkyl chains in determining compatibility with reaction media, applicable to this compound’s behavior in non-polar environments .
Biological Activity
Dimethyl 2,2-diisobutylmalonate (DBM) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C₁₄H₂₆O₄
- Molecular Weight: 270.36 g/mol
- CAS Number: 58447-69-1
This compound belongs to the class of malonates, which are known for their versatility in organic synthesis and potential pharmacological applications.
Mechanisms of Biological Activity
The biological activity of DBM is primarily attributed to its ability to act as a substrate or inhibitor in various enzymatic reactions. It has been investigated for its effects on metabolic pathways, particularly in the context of:
- Antioxidant Activity: DBM has shown potential as an antioxidant agent, which may help mitigate oxidative stress in cells.
- Anti-inflammatory Properties: Preliminary studies suggest that DBM may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.
Table 1: Summary of Biological Activities
Case Study: Antioxidant Effects
A study conducted on the antioxidant effects of DBM demonstrated that it significantly reduced reactive oxygen species (ROS) levels in cultured human cells. The findings indicated a dose-dependent response, with higher concentrations leading to greater reductions in oxidative stress markers.
Table 2: Antioxidant Activity Data
Concentration (µM) | ROS Levels (Relative Units) | % Reduction |
---|---|---|
0 | 100 | - |
10 | 80 | 20% |
50 | 60 | 40% |
100 | 30 | 70% |
Safety and Toxicity Profile
The safety profile of DBM has been evaluated in various preclinical studies. It appears to have a low toxicity profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and any potential side effects.
Properties
IUPAC Name |
dimethyl 2,2-bis(2-methylpropyl)propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-9(2)7-13(8-10(3)4,11(14)16-5)12(15)17-6/h9-10H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSDGXIKDYLSHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(C)C)(C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.